![molecular formula C7H4ClN5 B13105526 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B13105526.png)
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile typically involves a multi-step process starting from commercially available precursors. One common method involves the cyclization of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with appropriate reagents to form the pyrazolo[3,4-d]pyrimidine core. The chlorination step is then carried out using reagents such as phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for further applications .
化学反应分析
Types of Reactions
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, and alkoxides to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the pyrazolo[3,4-d]pyrimidine core, potentially altering its biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different pharmacological properties depending on the substituents introduced .
科学研究应用
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleosides.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .
相似化合物的比较
Similar Compounds
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Similar in structure but lacks the methyl and carbonitrile groups.
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Similar core structure but different substitution pattern.
Uniqueness
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which can significantly influence its pharmacological properties and reactivity. The presence of the methyl and carbonitrile groups can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .
属性
分子式 |
C7H4ClN5 |
|---|---|
分子量 |
193.59 g/mol |
IUPAC 名称 |
4-chloro-6-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C7H4ClN5/c1-3-10-6(8)5-4(2-9)12-13-7(5)11-3/h1H3,(H,10,11,12,13) |
InChI 键 |
QUVUCYAUCHUCGV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=NNC(=C2C(=N1)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





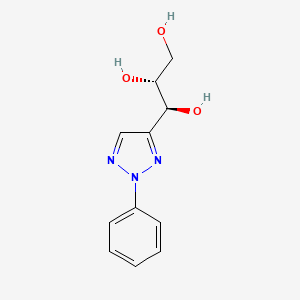
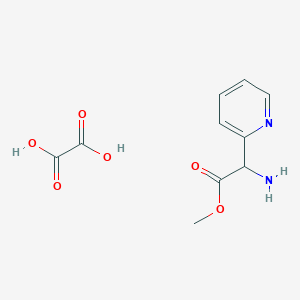
![2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13105462.png)
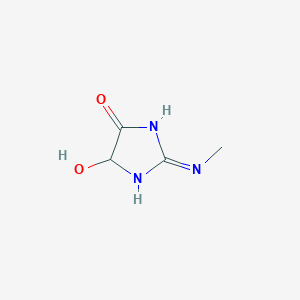


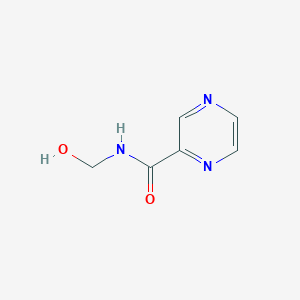
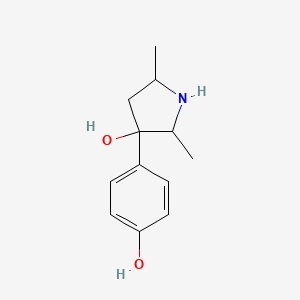
![7-iodo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13105533.png)
![2-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13105535.png)
![3-N-(2,4-dimethoxybenzyl)-1-[5-O-(4,4'-dimethoxytrityl)-3-O-nosyl-2-deoxy-beta-d-lyxofuranosyl]thymine](/img/structure/B13105538.png)
